molecular formula C13H12F3N3 B6458418 N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 241162-45-8

N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B6458418
CAS No.: 241162-45-8
M. Wt: 267.25 g/mol
InChI Key: ZAWCXSSDBUONQF-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound of interest in scientific research and development. Pyrimidine derivatives similar to this compound are frequently explored in medicinal chemistry for their potential biological activity. For instance, related trifluoromethyl-substituted pyrimidine amines have been investigated as key scaffolds in the development of receptor antagonists and are featured in patent applications for pharmaceutical uses . The presence of both the trifluoromethyl group, known to enhance metabolic stability and membrane permeability, and the benzylamine moiety makes this structural class a valuable template for designing novel bioactive molecules. Researchers utilize this compound in various applications, including as a building block for the synthesis of more complex heterocyclic systems. When handling, refer to the Safety Data Sheet (SDS). Similar pyrimidine compounds can pose hazards such as skin irritation, serious eye irritation, and specific organ toxicity upon single exposure . It is essential to use personal protective equipment and ensure adequate ventilation during handling. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c1-9-18-11(13(14,15)16)7-12(19-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWCXSSDBUONQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides (e.g., benzyl chloride) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has been studied for its potential as an anticancer agent. Research indicates that it can inhibit the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell survival and proliferation. This inhibition could lead to enhanced apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Antitubercular Properties

The compound has shown promise in the fight against tuberculosis (TB). A series of pyrimidine derivatives, including this compound, were evaluated for their activity against Mycobacterium tuberculosis (Mtb). The results indicated that these compounds could possess a novel mechanism of action, distinct from conventional antituberculosis drugs, thereby reducing the risk of cross-resistance .

Herbicidal Activity

Pyrimidine derivatives have been recognized for their herbicidal properties. This compound has been synthesized and tested for herbicidal efficacy against various weed species. The compound demonstrated significant herbicidal activity, suggesting its potential use as an effective herbicide in agricultural practices .

Insecticidal and Antifungal Properties

Research indicates that compounds with a pyrimidine core can exhibit insecticidal and antifungal activities. This compound's structural features may contribute to its effectiveness against specific pests and pathogens, making it a candidate for development as an agrochemical .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have revealed that modifications to the pyrimidine ring can significantly influence the compound's potency against various biological targets. For instance, altering substituents on the benzyl group or trifluoromethyl moiety can enhance anticancer or antitubercular activity .

Synthesis and Evaluation

A notable study focused on synthesizing this compound and evaluating its biological properties. The synthesis involved several steps, including nucleophilic substitution reactions that yielded high-purity compounds suitable for biological testing . The evaluation included assays to determine cytotoxicity against cancer cell lines and efficacy against Mtb.

Comparative Studies

Comparative studies with other pyrimidine derivatives have shown that this compound exhibits superior activity in certain assays, highlighting its potential as a lead compound for further development in both medicinal and agricultural applications .

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions at positions 2, 4, and 6, which significantly alter physicochemical properties like solubility, logP, and molecular weight. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 6 Substituent Position 4 Substituent Molecular Weight Key Properties
N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine (Target) Methyl Trifluoromethyl Benzylamine ~323.3 g/mol Moderate lipophilicity, metabolic stability
N-benzyl-2-(4-methylsulfonylphenyl)-6-(trifluoromethyl)pyrimidin-4-amine 4-Methylsulfonylphenyl Trifluoromethyl Benzylamine ~437.4 g/mol Increased polarity due to sulfonyl group
N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 4-Nitrophenyl Phenyl Benzylamine ~382.4 g/mol High logP, electron-withdrawing nitro group
6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine Trifluoromethyl Chloro Methylamine ~211.6 g/mol Lower molecular weight, reactive chloro group
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine Phenoxy (2,6-difluoro) Trifluoromethyl Methyl ~337.3 g/mol Enhanced solubility due to phenoxy group

Metabolic Stability and Toxicity

  • The trifluoromethyl group in the target compound and analogues (e.g., ) improves resistance to oxidative metabolism, extending half-life .

Research Findings and Trends

Trifluoromethyl Impact : The trifluoromethyl group consistently enhances metabolic stability across analogues, making it a critical moiety for agrochemical and pharmaceutical design .

Substituent Flexibility : Position 2 tolerates diverse groups (methyl, nitro, sulfonyl), allowing fine-tuning of lipophilicity and target engagement .

Synthetic Optimization : Methyl and benzyl groups in the target compound balance synthetic accessibility with desirable pharmacokinetics, outperforming complex substituents in scalability .

Biological Activity

N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an inhibitor of the USP1/UAF1 deubiquitinase complex. This complex is crucial for regulating the DNA damage response, and its deregulation has been implicated in various cancers. The compound demonstrates nanomolar inhibitory potency against this complex, with IC50 values indicating effective inhibition at low concentrations.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the compound's efficacy. The following table summarizes key findings from various studies:

Compound VariantSubstituentIC50 (μM)Remarks
Parent Compound N-benzyl7.9Initial potency against USP1/UAF1
Phenyl Substitution 4-phenyl benzyl amine3.7Improved potency
Pyridine Substitution 3-pyridine derivative1.1Significant increase in potency
Triazole Derivative 1,2,3-triazole0.076Enhanced metabolic stability and activity

These results indicate that modifications to the substituents significantly impact the compound's potency and selectivity against different biological targets.

Case Studies and Research Findings

  • Anticancer Activity : In a study focusing on non-small cell lung cancer, this compound exhibited strong inhibitory effects on cancer cell lines with an IC50 value of approximately 1.9 μM. This suggests that the compound could serve as a lead candidate for further development in cancer therapy .
  • Cytotoxicity and Selectivity : The compound was also evaluated for cytotoxicity against normal human cells (HUVEC) alongside cancer cell lines (HeLa, K562). The results showed that while it effectively inhibited cancer cell proliferation, it maintained relatively low toxicity towards normal cells, indicating a favorable therapeutic index .
  • Antimycobacterial Activity : Beyond anticancer properties, derivatives of this pyrimidine scaffold have shown activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 4.9 μM without significant cytotoxic effects on eukaryotic cells .

Q & A

Basic: What synthetic routes and purification methods are recommended for synthesizing N-benzyl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine?

Answer:
The synthesis typically involves nucleophilic substitution. For example, a 5-(chloromethyl)pyrimidine precursor is reacted with benzylamine under reflux in chloroform. Post-reaction, the crude product is extracted using chloroform, dried (e.g., MgSO₄), and purified via column chromatography on silica gel with chloroform as the eluent. High-purity crystals are obtained through slow evaporation from methanol .

Advanced: How should crystallographic disorder in the trifluoromethyl group be addressed during X-ray refinement?

Answer:
Disordered groups like –CF₃ can be modeled using split atomic positions with occupancy factors refined via software such as SHELXL. For instance, in a related compound, the –CF₃ group in molecule B was split into two sites with an occupancy ratio of 0.853:0.147, refined iteratively to minimize residuals . Constraints on bond lengths and angles for the disordered moiety ensure geometric realism during refinement .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is primary for structural verification. Complementary techniques include:

  • ¹H/¹³C NMR : To confirm substituent connectivity and purity.
  • Mass spectrometry (MS) : For molecular weight validation.
    SCXRD data collection (e.g., Oxford Diffraction Xcalibur PX with Ruby CCD) at low temperatures (100 K) enhances resolution, as demonstrated in triclinic crystals of similar pyrimidines .

Advanced: How do hydrogen bonding and π-π interactions influence the supramolecular architecture?

Answer:
Intermolecular N–H⋯N hydrogen bonds form centrosymmetric dimers (R₂²(12) motif), while π-π stacking between pyrimidine rings (centroid distances ~3.5 Å) stabilizes crystal packing. For example, in molecule A, C–H⋯O interactions further link dimers into chains. Such interactions are critical for predicting solubility and solid-state reactivity .

Basic: How are dihedral angles between aromatic rings determined, and what do they signify?

Answer:
Dihedral angles are calculated using least-squares plane fitting in crystallographic software (e.g., SHELX). In a related structure, the pyrimidine-methoxyphenyl dihedral angles were 37.5° (molecule A) and 5.3° (molecule B), indicating conformational flexibility. These angles impact molecular planarity and packing efficiency .

Advanced: What strategies resolve discrepancies in biological activity data across pyrimidine derivatives?

Answer:

  • Structural comparison : Contrast crystallographic data (e.g., substituent orientation, hydrogen bonding) of active vs. inactive analogs.
  • Molecular docking : Model interactions with target proteins, adjusting for steric effects from –CF₃ or benzyl groups.
  • Statistical analysis : Use multivariate regression to correlate structural parameters (e.g., dihedral angles, logP) with bioactivity .

Basic: What crystallization conditions yield high-quality single crystals for SCXRD?

Answer:
Slow evaporation from polar aprotic solvents (e.g., methanol) at controlled temperatures (e.g., 100 K) reduces disorder. For example, cooling rates of 0.5°C/min and seed crystal introduction can enhance crystal size and quality .

Advanced: How to reconcile computational modeling with experimental crystallographic data?

Answer:

  • Validation : Compare computed bond lengths/angles with SCXRD data (e.g., C–C bonds ~1.39 Å in DFT vs. 1.38 Å experimentally ).
  • Refinement : Adjust solvation models or basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental torsion angles.
  • Software : Use SHELX for refinement and Mercury for visualization to align computational and experimental results .

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